5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one
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Overview
Description
5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a methoxyphenyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and aniline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions, such as hydrochloric acid, to form the cyclohexene ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. These reactors allow for continuous feeding of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one: Unique due to its specific substitution pattern on the cyclohexene ring.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Phenylamino derivatives: Compounds with phenylamino groups attached to different ring systems.
Uniqueness
This compound stands out due to its unique combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
3-anilino-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-19-9-7-14(8-10-19)15-11-17(13-18(21)12-15)20-16-5-3-2-4-6-16/h2-10,13,15,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUBCCLYIXBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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